molecular formula C13H12F2N2O2 B5809413 N-(3,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Numéro de catalogue B5809413
Poids moléculaire: 266.24 g/mol
Clé InChI: CJCAWBZLWUKXEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as DFEIM, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. DFEIM belongs to the class of isoxazolecarboxamide derivatives and has shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.

Mécanisme D'action

DFEIM exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DFEIM also inhibits the activity of STAT3, a transcription factor that is involved in cancer cell proliferation and survival. Additionally, DFEIM has been found to activate the Nrf2 pathway, which plays a key role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
DFEIM has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. DFEIM also inhibits the expression of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammation. Additionally, DFEIM has been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and glutathione peroxidase, which protect cells from oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

DFEIM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DFEIM has also been extensively studied in various in vitro and in vivo models, which makes it a well-characterized compound. However, DFEIM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, DFEIM has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Orientations Futures

DFEIM has shown promise in treating various diseases, and there are several future directions for research. One potential direction is to investigate the potential of DFEIM as a combination therapy with other anticancer drugs. Another direction is to explore the potential of DFEIM as a treatment for neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future research can focus on developing more water-soluble derivatives of DFEIM to improve its potential therapeutic applications.
Conclusion:
DFEIM is a synthetic compound that has shown promise in treating various diseases, including cancer, inflammation, and neurological disorders. It exerts its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB, STAT3, and Nrf2 pathways. DFEIM has several advantages for lab experiments, including its ease of synthesis and extensive characterization. However, it has some limitations, including its low solubility in water and limited clinical data. Future research can focus on exploring the potential of DFEIM as a combination therapy with other anticancer drugs and developing more water-soluble derivatives of DFEIM to improve its potential therapeutic applications.

Méthodes De Synthèse

DFEIM can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with ethyl-4,5-dimethylisoxazole-3-carboxylate in the presence of potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride, followed by hydrolysis to obtain DFEIM. Another method involves the reaction of 3,4-difluoroaniline with ethyl-4,5-dimethylisoxazole-3-carboxylate in the presence of sodium hydride, followed by the reaction with chloroacetyl chloride and hydrolysis to obtain DFEIM.

Applications De Recherche Scientifique

DFEIM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. DFEIM has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, DFEIM has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Propriétés

IUPAC Name

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-3-11-12(7(2)19-17-11)13(18)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCAWBZLWUKXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56316063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.